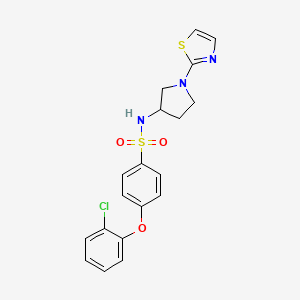

4-(2-chlorophenoxy)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide

Description

4-(2-Chlorophenoxy)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide is a sulfonamide derivative featuring a 2-chlorophenoxy group at the para position of the benzene ring and a thiazole-substituted pyrrolidine moiety at the sulfonamide nitrogen.

Key structural features include:

- Sulfonamide backbone: Provides hydrogen-bonding capabilities and structural rigidity.

- Thiazole-pyrrolidine hybrid: The thiazole ring contributes π-π stacking interactions, while the pyrrolidine ring adds conformational flexibility, which may optimize target binding .

Spectroscopic characterization (e.g., IR, NMR) would align with related compounds in the evidence. For instance, the absence of νS-H (~2500–2600 cm⁻¹) in IR spectra would confirm the thione tautomer stability, as seen in similar triazole derivatives (). ¹H-NMR would reveal distinct shifts for the pyrrolidine protons (δ ~2.5–4.0 ppm) and aromatic signals from the thiazole (δ ~7.0–8.5 ppm) .

Properties

IUPAC Name |

4-(2-chlorophenoxy)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O3S2/c20-17-3-1-2-4-18(17)26-15-5-7-16(8-6-15)28(24,25)22-14-9-11-23(13-14)19-21-10-12-27-19/h1-8,10,12,14,22H,9,11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGEAHIDZDJNXNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NS(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3Cl)C4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chlorophenoxy)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide typically involves multiple steps:

Formation of the Chlorophenoxy Intermediate: The initial step often involves the reaction of 2-chlorophenol with an appropriate halogenating agent to form 2-chlorophenoxy halide.

Synthesis of the Thiazolyl-Pyrrolidinyl Intermediate: This step involves the formation of the thiazole ring, which can be achieved by cyclization reactions involving thioamides and α-haloketones. The pyrrolidine ring is then introduced through a nucleophilic substitution reaction.

Coupling Reaction: The final step involves the coupling of the chlorophenoxy intermediate with the thiazolyl-pyrrolidinyl intermediate in the presence of a sulfonyl chloride to form the target benzenesulfonamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonamide group, converting them to amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Medicinal Chemistry

4-(2-chlorophenoxy)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide has been explored for its potential therapeutic properties:

- Anticonvulsant Activity : Research indicates that thiazole derivatives exhibit significant anticonvulsant effects. For instance, related compounds have shown promise in eliminating tonic extensor phases in seizure models, suggesting that the thiazole component may enhance anticonvulsant efficacy .

- Anti-inflammatory Properties : The sulfonamide group is often linked to anti-inflammatory activity. Studies are ongoing to investigate the compound's ability to modulate inflammatory pathways, potentially making it useful in treating conditions like arthritis and other inflammatory diseases .

- Antimicrobial Potential : The structural characteristics of the compound suggest possible antimicrobial activity. Investigations into its efficacy against various bacterial strains are being conducted, focusing on its mechanism of action against microbial cell walls .

Biological Research

The compound serves as a valuable tool in biological assays:

- Enzyme Inhibition Studies : It is utilized to study the inhibition of specific enzymes linked to disease processes. The interaction between the compound and target enzymes can reveal insights into metabolic pathways and disease mechanisms .

- Cellular Mechanisms : Research into how this compound affects cellular signaling pathways is crucial for understanding its broader biological implications. Studies focus on its impact on cell proliferation and apoptosis in cancer models .

Industrial Applications

In addition to its pharmaceutical potential, the compound has applications in industrial chemistry:

- Synthesis Building Block : It can serve as a precursor in the synthesis of more complex molecules, particularly those aimed at developing new therapeutic agents or agrochemicals.

- Material Science : The unique properties of the chlorophenoxy and thiazole groups may allow for the development of novel materials with specific functionalities, such as enhanced conductivity or chemical resistance.

Case Study 1: Anticonvulsant Efficacy

A series of thiazole-integrated pyrrolidinone analogues were synthesized, demonstrating varying degrees of anticonvulsant activity. One analogue achieved a median effective dose (ED50) significantly lower than others, indicating a strong potential for development into a therapeutic agent for epilepsy .

Case Study 2: Anti-inflammatory Research

In vitro studies have shown that related sulfonamide compounds can inhibit pro-inflammatory cytokines in human cell lines, suggesting that modifications to the sulfonamide structure can enhance anti-inflammatory effects. This line of research could lead to new treatments for chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-(2-chlorophenoxy)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes. For example, it may inhibit an enzyme involved in a metabolic pathway, thereby reducing the production of a harmful metabolite.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of the target compound with analogous sulfonamide derivatives, focusing on structural motifs, synthetic routes, spectral properties, and biological activities.

Structural and Functional Group Variations

Spectroscopic and Computational Insights

- IR Spectroscopy : The absence of νS-H (~2500–2600 cm⁻¹) in thiazole-pyrrolidine derivatives confirms the stability of the thione tautomer, as seen in triazole analogs ().

- ¹H-NMR: Aromatic protons in thiazole and chlorophenoxy groups resonate at δ 7.0–8.5 ppm, while pyrrolidine protons appear upfield (δ 2.5–4.0 ppm).

Biological Activity

The compound 4-(2-chlorophenoxy)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₅H₁₆ClN₃O₂S |

| Molecular Weight | 337.8 g/mol |

| CAS Number | 1797636-18-0 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in disease pathways. The thiazole moiety is known to enhance the compound's ability to inhibit specific biological processes, such as cell proliferation and inflammation.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide group is recognized for its ability to inhibit carbonic anhydrases, which play a significant role in various physiological processes, including acid-base balance and fluid secretion.

- Anticancer Activity : The compound has shown potential in inhibiting cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.

Biological Activity

Several studies have investigated the biological activities of compounds similar to this compound. These studies highlight its potential as an anticancer agent and its effects on various cellular pathways.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study reported that thiazole derivatives displayed notable antiproliferative activity against human cancer cells, with IC50 values comparable to established chemotherapeutic agents like doxorubicin .

Case Study Example:

A study involving a series of thiazole-bearing compounds demonstrated that specific substitutions on the thiazole ring significantly enhanced anticancer activity. The presence of electron-withdrawing groups was crucial for increasing potency against cancer cell lines such as HT29 (colorectal cancer) and Jurkat (leukemia) cells .

Antimicrobial Activity

In addition to anticancer properties, the compound's structural components suggest potential antimicrobial activity. Compounds featuring chlorophenoxy and thiazole groups have been shown to exhibit antibacterial properties against various pathogens, making them candidates for further investigation in antimicrobial therapy .

Research Findings

Recent research has focused on synthesizing and evaluating the biological activity of thiazole-containing compounds. Key findings include:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-(2-chlorophenoxy)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide?

- Methodology : Multi-step synthesis typically involves coupling 4-(2-chlorophenoxy)benzenesulfonyl chloride with 1-(thiazol-2-yl)pyrrolidin-3-amine under controlled pH (8–9) in anhydrous solvents like dichloromethane or dimethylformamide. Catalysts such as triethylamine or pyridine may enhance nucleophilic substitution efficiency. Reaction progress is monitored via TLC, and purification employs column chromatography or recrystallization .

- Key Considerations : Temperature control (0–25°C) prevents sulfonamide hydrolysis, while inert atmospheres (N₂/Ar) minimize oxidation of thiazole or pyrrolidine moieties .

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., sulfonamide linkage at pyrrolidine-N vs. thiazole-N) and detects residual solvents .

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with Cl and S atoms .

- X-ray Crystallography : Resolves ambiguities in stereochemistry, as demonstrated for related benzenesulfonamide derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antiviral vs. antioxidant effects) for this compound?

- Approach :

- Comparative Assays : Test the compound against standardized panels (e.g., NCI-60 for cytotoxicity, HIV protease inhibition assays) under identical conditions to isolate context-dependent effects .

- Structural Analogues : Synthesize derivatives lacking specific groups (e.g., thiazole or chlorophenoxy) to identify pharmacophores responsible for divergent activities .

- Case Study : A structurally similar compound showed anti-HIV activity in wild-type strains but lower cytotoxicity in mutated variants, highlighting the role of substituent flexibility in target selectivity .

Q. What computational and experimental strategies are effective for elucidating its mechanism of action?

- Molecular Docking : Use software like AutoDock Vina to model interactions with potential targets (e.g., β3-adrenergic receptors or viral proteases). Focus on sulfonamide’s hydrogen-bonding with catalytic residues .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff) to immobilized targets, as applied to sulfonamide-based β3-agonists .

- Fluorescence Quenching : Monitor conformational changes in target proteins (e.g., HIV-1 reverse transcriptase) upon compound binding .

Q. How can researchers address discrepancies in SAR studies between in vitro and in vivo models?

- Metabolic Profiling : Use LC-MS/MS to identify metabolites (e.g., sulfone oxidation products) that may contribute to off-target effects .

- Pharmacokinetic Optimization : Modify logP via substituent tuning (e.g., replacing chlorophenoxy with fluorinated groups) to enhance blood-brain barrier penetration or reduce plasma protein binding .

Data Analysis and Experimental Design

Q. What statistical methods are recommended for analyzing dose-response data in cytotoxicity studies?

- Nonlinear Regression : Fit IC50 values using four-parameter logistic models (e.g., GraphPad Prism). Include controls for solvent effects (e.g., DMSO ≤0.1%) .

- ANOVA with Tukey’s Post Hoc Test : Compare efficacy across derivatives, adjusting for multiple comparisons to minimize Type I errors .

Q. How should researchers design experiments to validate hypotheses about intramolecular interactions (e.g., H-bonding or π-stacking)?

- Solid-State Analysis : Single-crystal X-ray diffraction identifies stabilizing interactions, as seen in a benzenesulfonamide derivative with intramolecular C–H⋯O bonds and π-π stacking .

- Dynamic NMR : Detect conformational exchange in solution (e.g., restricted rotation around sulfonamide bonds) at variable temperatures .

Conflict Resolution in Structural Characterization

Q. How can conflicting NMR assignments for pyrrolidine-thiazole conformers be resolved?

- 2D NMR Techniques : Use NOESY/ROESY to identify spatial proximity between pyrrolidine-H and thiazole protons, distinguishing axial vs. equatorial orientations .

- DFT Calculations : Compare experimental ¹³C chemical shifts with density functional theory (B3LYP/6-311+G(d,p))-predicted values for different conformers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.